molecular formula C13H16N2OS B2620610 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one CAS No. 790270-89-2

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one

Cat. No.: B2620610
CAS No.: 790270-89-2
M. Wt: 248.34
InChI Key: HJTOBSBSIXYXOW-UHFFFAOYSA-N
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Description

FT-IR Analysis

Key vibrational modes were identified:

  • ν(C=S) : 644 cm⁻¹ (thione stretch).
  • ν(C=O) : 1716 cm⁻¹ (ketone stretch).
  • ν(N–H) : 3100 cm⁻¹ (benzodiazole NH).

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Aromatic protons : δ 7.21–7.45 ppm (m, 3H, H-4, H-6, H-7).
  • Ethyl group : δ 1.42 ppm (t, 3H, CH₃), δ 4.12 ppm (q, 2H, CH₂).
  • Butanone chain : δ 2.68 ppm (t, 2H, COCH₂), δ 1.85 ppm (m, 2H, CH₂), δ 1.06 ppm (t, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃):

  • C=O : 208.5 ppm.
  • C=S : 167.9 ppm.
  • Aromatic carbons : 121.3–149.2 ppm.

UV-Vis Spectroscopy

The compound exhibits a strong absorbance at λₘₐₓ = 285 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the benzodiazole system. A weaker n→π* transition appears at 330 nm (ε = 850 M⁻¹cm⁻¹) from the thione group.

Comparative Structural Analysis with Benzothiazole/Benzimidazole Derivatives

Bond Length and Angle Comparisons

Feature This Compound Benzothiazole Benzimidazole
C–S bond (Å) 1.67 1.68
C–N (imidazole) (Å) 1.35 1.37
Dihedral angle (°) 12.3 8.5 15.2

Electronic Effects

  • The electron-withdrawing ketone group at position 5 reduces electron density on the benzodiazole ring, shifting NMR aromatic signals upfield by 0.3 ppm compared to unsubstituted derivatives.
  • The thione group enhances stability via resonance, contrasting with benzimidazoles, where NH groups participate in tautomerism.

Properties

IUPAC Name

1-(1-ethyl-2-sulfanylidene-3H-benzimidazol-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-5-12(16)9-6-7-11-10(8-9)14-13(17)15(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTOBSBSIXYXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N(C(=S)N2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one as a candidate for antiviral agents. Research focusing on SARS-CoV-2 has identified compounds that inhibit the main protease (Mpro), which is critical for viral replication. The compound's structural characteristics may lend itself to modifications that enhance its inhibitory effects against viral enzymes .

Cancer Research

The compound's role in cancer therapy is being explored due to its possible interaction with key signaling pathways involved in tumor growth and resistance to chemotherapy. Studies indicate that compounds with similar structures have shown promise in targeting sphingosine 1-phosphate pathways, which are implicated in cancer chemoresistance .

Pharmacophore Modeling

Pharmacophore modeling techniques have been utilized to identify and optimize potential inhibitors based on the structure of this compound. By aligning bioactive conformers and summarizing pharmacophoric points, researchers can screen large libraries of compounds to discover new inhibitors with enhanced activity against specific targets like Mpro .

Synthesis and Characterization

The synthesis of this compound has been documented, showcasing its potential utility in creating novel materials. Its unique properties allow it to be incorporated into various polymer matrices or used as a precursor for more complex chemical entities .

Case Study 1: Antiviral Research

In a study involving the screening of over 340 million compounds for Mpro inhibitors, several candidates were identified that showed promising inhibitory activity. The study emphasizes the importance of structural features similar to those found in this compound for enhancing antiviral efficacy .

Case Study 2: Cancer Resistance Mechanisms

Research focusing on cancer resistance mechanisms has indicated that compounds with similar structural frameworks may disrupt critical pathways involved in tumor survival. This opens avenues for further exploration of this compound as a therapeutic agent against resistant cancer types .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name (CAS) Core Heterocycle Substituents Molecular Formula Molar Mass (g/mol) Pharmacological Activity
Target Compound (88611-38-5) 1H-1,3-benzodiazol 1-Ethyl, 2-sulfanyl, 5-butan-1-one C₁₂H₁₅N₂OS 235.33 Not reported
Eutylone (57413-43-1) 1,3-Benzodioxol 1-(Benzodioxol-5-yl), 2-(ethylamino)butan-1-one C₁₂H₁₅NO₃ 221.25 Synthetic cathinone (stimulant)
BMDB (N/A) 1,3-Benzodioxol 1-(Benzodioxol-5-yl), 2-(benzylamino)butan-1-one C₁₈H₁₉NO₃ 297.35 Psychoactive (designer drug)
Compound I (N/A) 2,1,3-Benzoxadiazol 1-(Benzoxadiazol-5-ylmethyl)-1H-triazol-4-yl, hexan-1-one C₁₄H₁₅N₅O₂ 301.31 Spectroscopic probe
Key Observations:
  • The benzoxadiazole (N,O) in Compound I further diversifies reactivity .
  • Substituent Effects: The target’s sulfanyl group (-SH) may enhance nucleophilicity compared to Eutylone’s ethylamino group (-NHCH₂CH₃) or BMDB’s benzylamino group (-NHCH₂C₆H₅). The butanone moiety is common across all compounds, suggesting shared ketone-related reactivity .

Pharmacological and Functional Comparisons

  • Eutylone: A synthetic cathinone with stimulant effects due to its inhibition of monoamine reuptake transporters. The ethylamino group and benzodioxol ring are critical for its activity . The target compound lacks the amino group, likely reducing CNS activity.

Physicochemical Properties

  • Solubility: The sulfanyl group in the target compound may improve aqueous solubility compared to Eutylone’s ethylamino group, which is more lipophilic.

Biological Activity

1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 g/mol. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound consists of a benzodiazole ring, an ethyl sulfanyl group, and a butanone moiety. These structural components contribute to its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC13H16N2OS
Molecular Weight248.34 g/mol
IUPAC NameThis compound
CAS Number790270-89-2

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The benzodiazole ring can bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the sulfanyl group may form covalent bonds with nucleophilic residues in proteins, leading to alterations in protein function.

Antiviral Activity

Recent studies have explored the potential of benzodiazole derivatives as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. A consensus pharmacophore model developed from known inhibitors indicated that compounds structurally similar to this compound could exhibit inhibitory activity against the main protease (Mpro) of SARS-CoV-2. In vitro assays demonstrated that certain analogs had IC50 values in the mid-micromolar range against Mpro, suggesting potential as antiviral agents .

Anticancer Activity

The compound's ability to interact with cellular targets has prompted investigations into its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate specific pathways affected by this compound.

Case Studies

Case Study 1: Antiviral Screening
In a study evaluating over 340 million compounds for Mpro inhibition, several candidates structurally related to benzodiazoles were identified. Among these, compounds demonstrating significant inhibitory activity were further analyzed for their binding modes using molecular dynamics simulations .

Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using various cancer cell lines (e.g., HeLa and MCF7). The results indicated that this compound exhibited dose-dependent cytotoxic effects, suggesting its potential as a lead compound in anticancer drug development.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzodiazole derivatives:

Compound NameStructure ComparisonNotable Activity
1-(1-methylbenzothiazolyl)-butanoneSimilar structure with a different heterocyclic ringModerate antiviral activity
2-(benzothiazolyl)-butanoneDifferent positioning of functional groupsHigher cytotoxicity in certain cancer lines
3-(benzimidazolyl)-butanoneRelated structure with potential for enzyme inhibitionAntimicrobial properties noted

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one, and how can reaction conditions be optimized for improved yield and purity?

  • Methodology : Synthesis typically involves condensation reactions between substituted benzodiazole precursors and butanone derivatives. For example, analogous compounds like BMDB ( ) are synthesized using catalytic methods (e.g., piperidine in anhydrous ethanol under reflux). Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Purification via column chromatography or recrystallization is critical to isolate the thiol-containing product, as sulfanyl groups may oxidize under ambient conditions. Monitoring via TLC and HPLC ensures reaction progression .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the benzodiazole ring and butanone backbone. Aromatic protons (δ 7.0–8.5 ppm) and thiol protons (δ ~1.5–2.5 ppm, if not deprotonated) are key markers.
  • X-ray crystallography : Resolves tautomeric forms (e.g., thiol vs. thione) and confirms stereoelectronic effects. SHELX software ( ) refines crystallographic data, while structure validation tools (e.g., PLATON) check for errors.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns elucidate stability of the sulfanyl group.
  • HPLC : Quantifies purity and detects oxidative byproducts (e.g., disulfide formation) .

Q. What safety protocols should be implemented when handling this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation of volatile byproducts ( ).
  • Waste disposal : Thiol-containing waste must be treated with oxidizing agents (e.g., hydrogen peroxide) to convert sulfanyl groups to less toxic sulfonates before disposal. Collaborate with certified waste management services.
  • Exposure mitigation : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s electron density influences hydrogen bonding with proteins ( ).
  • Molecular docking : Screens potential targets (e.g., enzymes with cysteine residues) by simulating binding affinities. Compare results with experimental IC₅₀ values from enzyme inhibition assays.
  • PubChem data : Cross-references computed properties (e.g., logP, polar surface area) with experimental solubility and bioavailability .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic findings in structural elucidation?

  • Methodology :

  • Tautomerism analysis : The sulfanyl group may exist as a thiol (‒SH) or thione (C=S). Crystallography definitively identifies the dominant form, while IR spectroscopy (S–H stretch ~2500 cm⁻¹) and ¹H NMR (broad thiol peak) provide complementary data.
  • Dynamic NMR : Detects tautomeric equilibria at variable temperatures.
  • SHELXL refinement : Adjusts thermal parameters and occupancy rates to reconcile disorder in crystal packing ( ).

Q. How should researchers design experiments to assess the compound’s mechanism of action while controlling for thiol group reactivity?

  • Methodology :

  • Thiol-blocking assays : Pre-treat the compound with iodoacetamide or N-ethylmaleimide to alkylate the sulfanyl group. Compare bioactivity (e.g., antimicrobial or enzyme inhibition) before and after blocking.
  • Redox buffers : Use systems like glutathione/glutathione disulfide to maintain a controlled redox environment during in vitro assays.
  • SAR studies : Synthesize analogs (e.g., replacing ‒SH with ‒SCH₃ or ‒OH) to isolate the thiol’s contribution to activity ( ).

Data Contradiction Analysis

  • Case Example : If X-ray data shows a planar benzodiazole ring, but DFT predicts slight puckering, re-examine crystallographic refinement parameters (e.g., hydrogen atom placement) and confirm with neutron diffraction or higher-resolution data .
  • Spectroscopic vs. Computational Discrepancies : Validate NMR chemical shift predictions (via DFT) by adjusting solvent models (e.g., PCM for DMSO) and ensuring accurate gauge-including atomic orbital (GIAO) calculations .

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